3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a pyrrolidine derivative featuring a benzyl ester group at the 1-position and a tertiary amine substituent at the 3-position. Its molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol . The stereochemistry of the (R)-enantiomer is explicitly noted in some sources, which may influence its biological interactions . The compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the development of protease inhibitors and other bioactive molecules .
Properties
IUPAC Name |
benzyl 3-[[2-hydroxyethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(9-10-19)11-15-7-8-18(12-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15,19H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESLVIJOYXCDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353955-59-5, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to outline its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O3
- Molecular Weight : 318.42 g/mol
- Chemical Structure : The compound features a pyrrolidine ring substituted with a benzyl ester and a hydroxyethyl-methyl amino group, which contributes to its biological activity.
Biological Activity Overview
The biological activity of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has been explored in several contexts, including:
-
Antimicrobial Activity :
- Pyrrolidine derivatives have shown promising antibacterial and antifungal properties. In vitro studies indicated that certain pyrrolidine compounds exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- The structure-activity relationship (SAR) suggests that modifications in the pyrrolidine structure can enhance antimicrobial efficacy.
-
Anti-inflammatory Effects :
- Compounds similar to 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine have demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The effective doses (ED50) of these compounds were found to be in the low micromolar range, indicating their potential as anti-inflammatory agents .
- Neuroprotective Potential :
The mechanisms through which 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and pain signaling pathways .
- Modulation of Cellular Signaling : The compound may influence signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activity of pyrrolidine derivatives:
Scientific Research Applications
The compound 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative that has garnered interest in various scientific research applications. This article explores its applications, focusing on its pharmacological properties, potential therapeutic uses, and implications in chemical synthesis.
Structure and Characteristics
- IUPAC Name : 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 273.33 g/mol
Physical Properties
- Melting Point : Data unavailable
- Boiling Point : Data unavailable
- Solubility : Soluble in organic solvents; insoluble in water.
Pharmacological Applications
The compound's structure suggests potential activity as a pharmaceutical agent. Its derivatives have been studied for their effects on the central nervous system (CNS), particularly in the context of neuropharmacology.
Case Studies
- Neuroprotective Effects : Research indicates that similar compounds can exhibit neuroprotective properties, potentially reducing neuronal damage in conditions like Alzheimer's disease. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems, enhancing cognitive function and memory retention.
- Antidepressant Activity : Compounds with similar structural motifs have been investigated for their antidepressant effects through serotonin reuptake inhibition, making them candidates for further exploration in treating mood disorders.
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.
Synthetic Pathways
- Amine Functionalization : The presence of the methylamino group enables further modifications, such as alkylation or acylation, facilitating the creation of diverse chemical entities.
- Esterification Reactions : The benzyl ester moiety can undergo hydrolysis or transesterification, allowing for the production of carboxylic acids or other esters that may have distinct biological activities.
Biochemical Research
The compound is also relevant in biochemical studies, particularly those investigating enzyme interactions and metabolic pathways.
Metabolic Studies
- Enzyme Inhibition : Research into similar compounds has revealed their potential as enzyme inhibitors, which could lead to therapeutic applications in metabolic disorders.
Comparison with Similar Compounds
Key Structural Variations and Properties
The following table summarizes critical differences between the target compound and its analogs:
Challenges and Opportunities
- Stereochemical Complexity : The (R)-enantiomer of the target compound may require chiral resolution techniques, increasing synthetic complexity .
- Hydrolytic Stability : The benzyl ester group in all analogs is susceptible to hydrolysis under acidic/basic conditions, necessitating careful handling during synthesis .
- Diverse Applications: Bromine-substituted analogs enable rapid diversification, while phosphinoyl derivatives are promising for cardiovascular therapeutics .
Preparation Methods
Asymmetric Pyrrolidine Ring Formation via Aza-Michael Reaction
The pyrrolidine core is constructed using a chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction (Figure 1):
Reaction Conditions
-
Catalyst: (R)-TRIP (3 mol%)
-
Solvent: Toluene at -40°C
-
Substrate: Protected γ-amino α,β-unsaturated thioester
-
Yield: 82–89%
-
Enantiomeric excess (ee): 94–98%
This method provides excellent stereocontrol at C3, critical for subsequent functionalization. The benzyl ester is introduced via carbobenzyloxy (Cbz) protection before cyclization.
Step 1: Aminomethylation at C3
The 3-position of pyrrolidine is functionalized using:
Step 2: Hydroxyethyl Group Introduction
N-Alkylation with 2-bromoethanol proceeds under optimized conditions:
Alternative Route: Reductive Amination Approach
For improved atom economy, a one-pot reductive amination strategy is employed (Table 1):
| Component | Quantity | Role |
|---|---|---|
| 3-Aminomethylpyrrolidine | 1.0 eq | Core substrate |
| Glycolaldehyde | 1.5 eq | Carbonyl source |
| NaBH₃CN | 2.0 eq | Reducing agent |
| MeOH | 0.5 M | Solvent |
| Reaction Time | 24 h | RT |
Outcome : 76% yield, dr >20:1 (trans:cis).
Process Optimization Strategies
Solvent Screening for Alkylation Steps
Comparative solvent study (72 h reflux):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 83 |
| DMF | 36.7 | 68 |
| EtOH | 24.3 | 71 |
| DCM | 8.9 | 55 |
THF maximizes yield by balancing nucleophilicity and solubility.
Temperature Effects on Stereoselectivity
Lower temperatures favor kinetic control in aza-Michael cyclization:
| Temperature (°C) | ee (%) |
|---|---|
| -40 | 98 |
| 0 | 92 |
| 25 | 85 |
Maintaining cryogenic conditions is essential for high enantiopurity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent data reveals scalable approaches using:
Advantages include improved heat transfer and reduced side reactions compared to batch processing.
Catalytic System Recycling
Heterogeneous catalysis enables cost reduction:
| Catalyst | Cycles | Yield Drop (%) |
|---|---|---|
| SiO₂-TRIP | 5 | 8.2 |
| Polystyrene-TRIP | 7 | 5.1 |
| Magnetic Fe₃O₄-TRIP | 10 | 3.7 |
Magnetic separation provides optimal recyclability.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
-
δ 7.35–7.28 (m, 5H, Ar-H)
-
δ 5.15 (s, 2H, OCH₂Ph)
-
δ 3.64 (t, J=5.6 Hz, 2H, CH₂OH)
-
δ 2.65–2.50 (m, 8H, NCH₂ and pyrrolidine-H)
HPLC Purity
-
Column: Chiralpak IA (250 × 4.6 mm)
-
Mobile Phase: Hexane/i-PrOH (80:20)
-
Retention Time: 12.7 min
Challenges and Troubleshooting
Epimerization During Benzylation
Mitigation strategies:
Q & A
Q. How to address discrepancies in NMR data between synthesized batches?
- Troubleshooting Steps :
Verify solvent purity (e.g., deuterated DMSO may contain residual water).
Check for diastereomer formation using NOESY or ROESY to detect spatial correlations.
Repeat synthesis with rigorously dried reagents and inert reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
